molecular formula C4H5N3O B154060 1H-Imidazole-2-carboxaldehyde oxime CAS No. 127020-07-9

1H-Imidazole-2-carboxaldehyde oxime

Cat. No.: B154060
CAS No.: 127020-07-9
M. Wt: 111.1 g/mol
InChI Key: JPESKFORYZDEAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Imidazole-2-carboxaldehyde oxime is a useful research compound. Its molecular formula is C4H5N3O and its molecular weight is 111.1 g/mol. The purity is usually 95%.
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Scientific Research Applications

Oxidative Conversion and Kinetic Studies

Research by Manjunatha and Puttaswamy (2016) explored the oxidative conversion of various imidazoles, including 1H-imidazole-2-carboxaldehyde (2-CaIzlH), to imidazolones using chloramine-B. This study provided insight into the reaction kinetics and the environmental benefits of using eco-friendly reagents for the conversion of imidazoles to imidazolones (Manjunatha & Puttaswamy, 2016).

Acid-Base and Tautomeric Equilibria

Somin, Shapranova, and Kuznetsov (1973) investigated the acid-base and tautomeric equilibria of various oximes, including imidazole-2-carboxaldehyde oxime. They determined the parameters of these equilibria in aqueous solutions, contributing to the understanding of the chemical behavior of these compounds (Somin, Shapranova, & Kuznetsov, 1973).

Synthesis and Environmental Impact

Maxut, Nozière, Fenet, and Mechakra (2015) studied the formation of small imidazoles, including imidazole-2-carboxaldehyde, from reactions of glyoxal with NH4(+) in water. Their research is particularly relevant for understanding environmentally-friendly synthetic procedures and the chemistry of natural environments (Maxut et al., 2015).

NMR Characterization

Martínez, Romasanta, Chattah, and Buldain (2010) conducted NMR characterization of the hydrate and aldehyde forms of imidazole-2-carboxaldehyde and its derivatives. Their research contributes to the understanding of the stability and existence of different forms of this compound (Martínez et al., 2010).

Application in Synthesis of Spin Probes

Kirilyuk et al. (2003) worked on the synthesis of new pH-sensitive spin probes using 4,4-dimethyl-4H-imidazole-5-carbaldehyde oxime 3-oxides. This research highlights the application of imidazole derivatives in the development of sensitive probes for scientific studies (Kirilyuk et al., 2003).

Fluorescent Sensing of Ions

Jeyanthi, Iniya, Krishnaveni, and Chellappa (2013) developed a ratiometric fluorescent sensor based on an imidazole platform, which included imidazole-2-carboxaldehyde, for the selective recognition of Al3+ ions. Their work is significant in the field of chemosensing and environmental monitoring (Jeyanthi et al., 2013).

Coordination Modes in Silver-Imidazolecarbaldehyde Oxime Complexes

Ofori, Suvanto, Jääskeläinen, Koskinen, Koshevoy, and Hirva (2016) analyzed silver imidazolecarbaldehyde oxime complexes. They explored the coordination modes and structural aspects, which is crucial for understanding the interaction of metal ions with organic ligands (Ofori et al., 2016).

Safety and Hazards

1H-Imidazole-2-carboxaldehyde oxime is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

(NE)-N-(1H-imidazol-2-ylmethylidene)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O/c8-7-3-4-5-1-2-6-4/h1-3,8H,(H,5,6)/b7-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFKWQRUCZNBSDY-XVNBXDOJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N1)C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN=C(N1)/C=N/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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